molecular formula C10H11ClN2O B1279960 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 60655-93-8

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1279960
CAS No.: 60655-93-8
M. Wt: 210.66 g/mol
InChI Key: ZVAQQYUVQZKQDJ-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyrrolidinone, featuring an amino group at the 4-position and a chlorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(4-chlorophenyl)glycine with phosgene, followed by reduction with lithium aluminum hydride. Another approach includes the reaction of 4-chlorobenzylamine with succinic anhydride, followed by cyclization and reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the cyclization and reduction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.

    Chemical Research: It serves as a precursor in the synthesis of more complex molecules and is used in various chemical reactions to explore new synthetic pathways.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one
  • 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
  • 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one

Uniqueness

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQQYUVQZKQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484488
Record name 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60655-93-8
Record name 4-Amino-1-(4-chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60655-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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